5-Chloro-7-methoxy-1H-indole
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Overview
Description
5-Chloro-7-methoxy-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methoxy-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the chloro and methoxy substituents on the indole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce new substituents on the indole ring, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives. These products can have different biological and chemical properties, making them useful for further research and applications .
Scientific Research Applications
5-Chloro-7-methoxy-1H-indole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-7-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-7-methoxy-1H-indole include other indole derivatives with different substituents, such as:
- 5-Chloro-1H-indole
- 7-Methoxy-1H-indole
- 5-Bromo-7-methoxy-1H-indole
Uniqueness
The uniqueness of this compound lies in its specific combination of chloro and methoxy substituents, which confer distinct chemical and biological properties. This combination can enhance its reactivity and selectivity in various reactions, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8ClNO |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-chloro-7-methoxy-1H-indole |
InChI |
InChI=1S/C9H8ClNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3 |
InChI Key |
DIBLDXYFMWCMSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)Cl)C=CN2 |
Origin of Product |
United States |
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